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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodophenol

CAS No.: 1192815-08-9

Cat. No.: B6341347

Get Quote

Technical Profile: 4-Chloro-2-fluoro-6-
iodophenol
Executive Summary
4-Chloro-2-fluoro-6-iodophenol (CAS 1192815-08-9) is a trisubstituted halogenated phenol

derivative utilized primarily as a high-precision intermediate in medicinal chemistry and

agrochemical synthesis. Its structural uniqueness lies in the presence of three distinct halogen

atoms—fluorine, chlorine, and iodine—positioned around a phenolic core. This "halogen triad"

offers orthogonal reactivity profiles: the iodine atom serves as a labile handle for cross-coupling

(e.g., Suzuki-Miyaura), the chlorine provides a lipophilic anchor or secondary reaction site, and

the fluorine atom modulates metabolic stability and pKa.

This guide details the physicochemical properties, validated synthetic pathways, and strategic

applications of this compound in drug discovery workflows.

Chemical Identity & Structural Analysis[1]
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The molecule features a phenol ring substituted at the 2-, 4-, and 6-positions. The

regiochemistry is critical: the hydroxyl group (position 1) directs the electronic environment,

while the ortho-iodine (position 6) provides the highest reactivity for metal-catalyzed

transformations.

Identification Data[1][2][3][4]
Parameter Specification

IUPAC Name 4-Chloro-2-fluoro-6-iodophenol

CAS Number 1192815-08-9

Molecular Formula

Molecular Weight 272.44 g/mol

SMILES Oc1c(F)cc(Cl)cc1I

InChI Key SJSWZIGQCMAPBV-UHFFFAOYSA-N

MDL Number MFCD32902576

Structural Conformation
Steric Environment: The bulky iodine atom at the ortho position (C6) exerts significant steric

pressure on the phenolic hydroxyl group, often influencing hydrogen bonding networks and

pKa values compared to the non-iodinated precursor.

Electronic Effects: The fluorine atom (C2) is strongly electronegative, withdrawing electron

density via induction (

effect), while the chlorine (C4) contributes both inductive withdrawal and weak resonance
donation. The net effect is an acidified phenol (lower pKa than phenol) that is highly
amenable to deprotonation and subsequent O-alkylation.

Physicochemical Profile
While experimental values for this specific intermediate are often proprietary to catalog holders,

the following data represents the consensus of predicted and class-based properties.
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Property Value / Description Note

Physical State Solid (Crystalline powder) Typical for poly-halo phenols

Melting Point ~50–60 °C (Predicted)
Low-melting solid due to

disrupted H-bonding

Boiling Point ~250 °C (Predicted) At 760 mmHg

pKa ~6.5 – 7.0
More acidic than phenol (pKa

10) due to F/Cl/I

LogP ~3.1 Highly lipophilic

Solubility
DCM, DMSO, Methanol, Ethyl

Acetate
Insoluble in water

Synthetic Pathways[3][4][8][9]
The synthesis of 4-chloro-2-fluoro-6-iodophenol typically proceeds via the electrophilic

aromatic substitution (iodination) of its precursor, 4-chloro-2-fluorophenol. The presence of the

activating hydroxyl group directs the incoming electrophile (

) to the ortho positions. Since position 2 is blocked by fluorine and position 4 by chlorine, the
reaction is highly regioselective for position 6.

Primary Synthesis Protocol: Oxidative Iodination
Reaction Type: Electrophilic Aromatic Substitution (

) Precursor: 4-Chloro-2-fluorophenol (CAS 348-62-9)[1]

Reagents & Conditions
Iodinating Agent:

-Iodosuccinimide (NIS) or Iodine (

) with Potassium Iodide (

).
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Catalyst/Oxidant: Trifluoroacetic acid (TFA) or Hydrogen Peroxide (

) can be used to generate the active electrophile.

Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

Step-by-Step Methodology
Preparation: Dissolve 4-chloro-2-fluorophenol (1.0 eq) in Acetonitrile (0.5 M concentration).

Activation: Cool the solution to 0°C in an ice bath. Add TFA (0.1 eq) as a catalyst.

Addition: Slowly add

-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. The slow addition prevents
over-iodination or polymerization.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

via TLC (Hexane/EtOAc 8:1) or LC-MS.

Quench: Quench the reaction with saturated aqueous sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of any brown color).

Work-up: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

Purification: Recrystallize from Hexanes/DCM or perform flash column chromatography if

high purity (>98%) is required.

Synthesis Logic Diagram
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Reagents:
NIS (1.05 eq), TFA (cat.)

Solvent: MeCN

Dissolution Transition State:
Sigma Complex

Electrophilic Attack
(Ortho-position) 4-Chloro-2-fluoro-6-iodophenol

(CAS 1192815-08-9)

Deprotonation
& Workup

Click to download full resolution via product page
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Caption: Regioselective synthesis pathway via electrophilic iodination of the phenol precursor.

Applications in Drug Development[6][10]
The strategic value of 4-chloro-2-fluoro-6-iodophenol lies in its ability to serve as a "divergent

scaffold." The three halogens allow for sequential functionalization.

C-I Bond Activation (Suzuki-Miyaura Coupling)
The C-I bond is significantly weaker than the C-Br, C-Cl, or C-F bonds. This allows researchers

to selectively engage the iodine atom in Palladium-catalyzed cross-coupling reactions without

disturbing the chlorine or fluorine atoms.

Application: Synthesis of biaryl systems where the phenol ring is the core scaffold.

Conditions:

or

, Aryl Boronic Acid,

, Dioxane/Water.

O-Alkylation (Etherification)
The acidity of the phenol allows for facile alkylation to generate ethers, protecting the oxygen or

linking it to other pharmacophores.

Application: Creating PROTAC linkers or ether-bridged macrocycles.

Conditions: Alkyl halide,

or

, DMF, 60°C.

Reactivity Flowchart
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Caption: Divergent synthetic utility showing selective functionalization of the Iodine and

Hydroxyl groups.

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Precautionary Measures:

Handle in a fume hood to avoid inhalation of dust/vapors.

Wear nitrile gloves and safety glasses.

Storage: Store at Room Temperature (RT), protected from light (iodinated compounds can

degrade/discolor upon prolonged light exposure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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